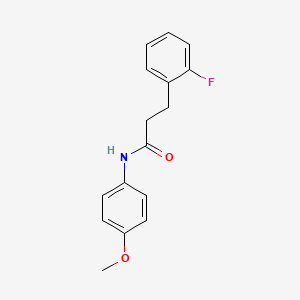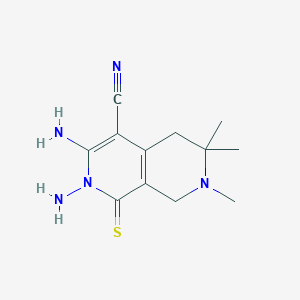![molecular formula C13H16N2O6S B5702605 methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. MNPS is a piperidine-based organic compound that contains a nitrophenylsulfonyl group, which makes it a versatile molecule for various applications.
作用机制
The mechanism of action of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is not well understood. However, it is believed that this compound exerts its bioactivity by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of chitin synthase, which is an enzyme that is essential for the growth and survival of fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. This compound has been shown to have low toxicity and does not exhibit any significant side effects.
实验室实验的优点和局限性
Methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for use in lab experiments. This compound is a versatile molecule that can be used for the synthesis of various bioactive molecules. This compound has been shown to have low toxicity and does not exhibit any significant side effects. However, this compound has some limitations for use in lab experiments. This compound is a relatively expensive molecule, and the synthesis process is complex and time-consuming.
未来方向
There are several future directions for the use of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate in scientific research. This compound can be used as a building block for the synthesis of new bioactive molecules. This compound can also be used in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. This compound can be used in the development of new diagnostic tools for the detection of cancer and other diseases. This compound can also be used in the development of new materials for various applications, such as drug delivery and tissue engineering.
Conclusion:
In conclusion, this compound is a piperidine-based organic compound that has gained significant attention in scientific research due to its potential as a bioactive molecule. This compound has been shown to exhibit antitumor, antifungal, and antibacterial properties. This compound has been used in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. This compound has several advantages for use in lab experiments, but it also has some limitations. This compound has several future directions for use in scientific research, including the development of new bioactive molecules, drugs, diagnostic tools, and materials.
合成方法
The synthesis of methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate involves a multistep reaction process that requires the use of various chemical reagents. The first step involves the reaction of piperidine with methyl chloroformate to form methyl 4-piperidinecarboxylate. This intermediate product is then reacted with 2-nitrobenzenesulfonyl chloride to form this compound. The final product is then purified using column chromatography to obtain a pure form of this compound.
科学研究应用
Methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate has been extensively used in scientific research due to its potential as a bioactive molecule. This compound has been shown to exhibit antitumor, antifungal, and antibacterial properties. It has also been used as a building block for the synthesis of various bioactive molecules. This compound has been used in the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections.
属性
IUPAC Name |
methyl 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-21-13(16)10-6-8-14(9-7-10)22(19,20)12-5-3-2-4-11(12)15(17)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUCUYCCMFGOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)


![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)

![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)
![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)

